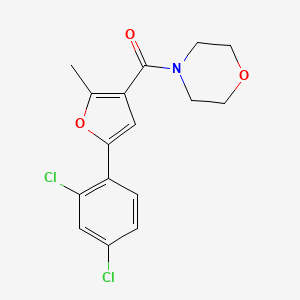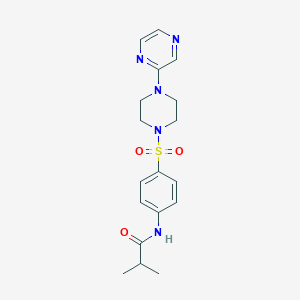![molecular formula C18H13N3O2S B2516049 2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindol-1,3-dion CAS No. 860785-67-7](/img/structure/B2516049.png)
2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds with a 2-pyridyl ring structure is a common theme in the provided studies. In the first paper, a series of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, linking the 2-pyridyl ring with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. The structures of these compounds were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some further confirmed by X-ray crystallography . Similarly, the second paper discusses the synthesis of a racemic compound with a pyridin-4-yl group, characterized by spectral and thermal methods, and confirmed by X-ray diffraction studies . The third paper describes the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for biological activity . Lastly, the fourth paper presents the synthesis of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides reacting with ortho-formylbenzoic acid to yield angular isoindole diones, with one derivative studied by X-ray structural analysis .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. X-ray crystallography provided detailed insights into the molecular geometry of selected compounds . The comparison between experimental XRD results and DFT/B3LYP/6-31G(d,p) optimized structures was performed in the second paper, revealing the favored tautomer isomer structure of the synthesized compound . The fourth paper utilized dynamic NMR to characterize the intramolecular rotation in molecules of isoindole-6,12-diones .
Chemical Reactions Analysis
The reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry, involving the formation of rings and the introduction of various functional groups. The first paper does not detail the specific reactions but mentions the linkage of different moieties to the 2-pyridyl ring . The fourth paper specifically mentions the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid to produce angular isoindole diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were evaluated through various methods. The first paper tested the compounds for their biological activities, including antimicrobial and antiviral properties . The second paper highlighted the high thermal stability of the synthesized compound in an open atmosphere . The third paper evaluated the synthesized compounds for their hypoglycemic and hypolipidemic activities in vitro and in vivo . The fourth paper did not provide specific details on the physical and chemical properties but focused on the structural analysis of the compounds .
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Die Verbindung ist ein Derivat von Imidazol, das für seine breite Palette an chemischen und biologischen Eigenschaften bekannt ist . Imidazol ist zu einem wichtigen Synthon bei der Entwicklung neuer Medikamente geworden . Die Derivate von 1, 3-Diazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungizide und ulzerogene Aktivitäten .
Antimikrobielle Aktivität
Die Verbindung hat sich in antimikrobiellen Anwendungen als vielversprechend erwiesen. So synthetisierten Narasimhan et al. Pyridin-3-yl (2-(2,3,4,5-tetrasubstituiertes Phenyl)-1H-imidazol-1-yl)methanon, das ein antimikrobielles Potenzial gegen S. aureus, B. subtilis und E. coli zeigte.
Antibakterielle Aktivität
Shiradkar et al. bereiteten eine Reihe von N-{4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituierten Amidderivaten. Diese Verbindungen wurden auf ihre vorläufige in-vitro-antibakterielle Aktivität gegen Staphylococcus aureus, E. coli, P. aeroginosa und S. typhi untersucht.
Entwicklung von Protein-Degradern
Die Verbindung ist ein funktionalisierter Cereblon-Ligand für die Entwicklung von Thalidomid-basierten PROTACs . Sie ermöglicht eine schnelle Konjugation mit Carboxyl-Linkern aufgrund des Vorhandenseins einer Aminogruppe über Peptid-Kupplungsreaktionen . Sie ist für die Linker-Anbindung über reduktive Aminierung geeignet und ein grundlegender Baustein für die Herstellung einer Protein-Degrader-Bibliothek .
Synthese neuer Verbindungen
Die Verbindung kann zur Synthese neuer Verbindungen verwendet werden. Dies ist besonders nützlich im Bereich der pharmazeutischen Chemie, wo ständig neue Verbindungen für verschiedene therapeutische Anwendungen entwickelt werden .
Reaktivitätsstudien
Die Verbindung kann in Reaktivitätsstudien verwendet werden. Dies ist wichtig, um das Verhalten der Verbindung unter verschiedenen Bedingungen zu verstehen, was ihre Verwendung in verschiedenen Anwendungen beeinflussen kann .
Wirkmechanismus
Target of Action
Compounds with thiazole and imidazole rings, which are present in this compound, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole and imidazole derivatives have been reported to influence a variety of biological pathways due to their broad spectrum of activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole in different solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .
Eigenschaften
IUPAC Name |
2-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17-14-5-1-2-6-15(14)18(23)21(17)9-7-13-11-24-16(20-13)12-4-3-8-19-10-12/h1-6,8,10-11H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVYQLDAPTWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

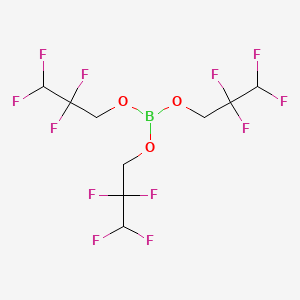
![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)
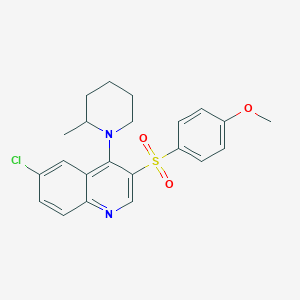
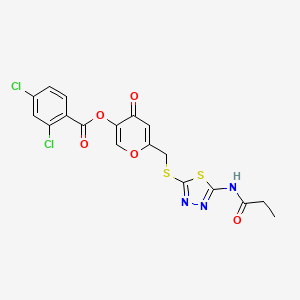

![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)

![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)
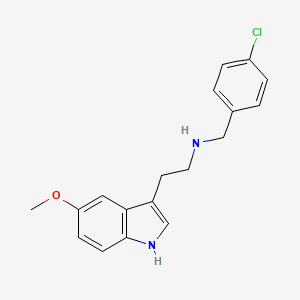
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)
